
3-(2-Chlorophenyl)propan-1-ol
概要
説明
“3-(2-Chlorophenyl)propan-1-ol” is a chemical compound with the CAS Number: 6282-87-7 . It has a molecular weight of 170.64 and its IUPAC name is 3-(2-chlorophenyl)-1-propanol . The physical form of this compound is liquid .
Molecular Structure Analysis
The molecular formula of “3-(2-Chlorophenyl)propan-1-ol” is C9H11ClO . The InChI code is 1S/C9H11ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 . The Canonical SMILES is C1=CC=C(C(=C1)CCCO)Cl .
Physical And Chemical Properties Analysis
The boiling point of “3-(2-Chlorophenyl)propan-1-ol” is 87-88 C at 0.2 mmHg . It has a molecular weight of 170.63 g/mol . The XLogP3-AA is 2.5 , indicating its lipophilicity. It has one hydrogen bond donor count and one hydrogen bond acceptor count . The topological polar surface area is 20.2 Ų .
科学的研究の応用
Antifungal Applications
Research indicates that derivatives of 3-(2-Chlorophenyl)propan-1-ol, such as triazole derivatives, show promising antifungal activities. For example, a study synthesized 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and tested their antifungal capabilities against Candida strains, demonstrating significant antifungal properties (Lima-Neto et al., 2012).
Synthesis of Biologically Active Compounds
3-(2-Chlorophenyl)propan-1-ol and its derivatives are utilized in the synthesis of various biologically active compounds. For instance, the synthesis of compounds like 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols, which exhibit anticonvulsive and cholinolytic activities, involves the use of similar structures (Papoyan et al., 2011).
Molecular Docking and Antimicrobial Activity
Studies involving molecular docking and structural analysis of compounds related to 3-(2-Chlorophenyl)propan-1-ol demonstrate their potential in antimicrobial and antiradical activities. This includes research on the molecular structure, spectroscopic analysis, and antimicrobial activity of various derivatives (Sivakumar et al., 2021).
Catalytic Applications
Compounds similar to 3-(2-Chlorophenyl)propan-1-ol have been studied for their catalytic applications. For example, research on 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride and its derivatives revealed their effectiveness as catalysts in transfer hydrogenation processes, offering high conversions and efficiency (Aydemir et al., 2014).
Spectroscopic and Computational Studies
Extensive spectroscopic and computational studies are conducted on related compounds for understanding their molecular structure and properties. This includes vibrational and structural observations and molecular docking studies, which are crucial for predicting the biological activity and interaction of these compounds with various proteins (Jayasudha et al., 2020).
Safety And Hazards
“3-(2-Chlorophenyl)propan-1-ol” may cause skin irritation and may be harmful if absorbed through the skin . It may cause irritation of the digestive tract and may be harmful if swallowed . It may cause respiratory tract irritation and may be harmful if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
将来の方向性
特性
IUPAC Name |
3-(2-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROVHEOLZYPASG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278381 | |
| Record name | 3-(2-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)propan-1-ol | |
CAS RN |
6282-87-7 | |
| Record name | 6282-87-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



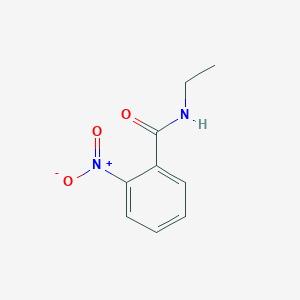
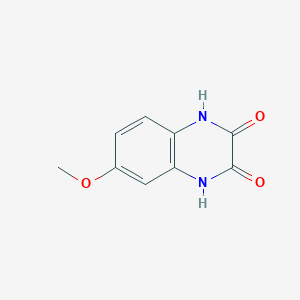
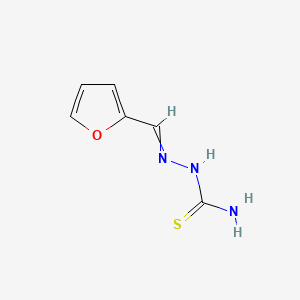
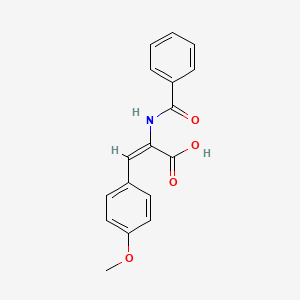
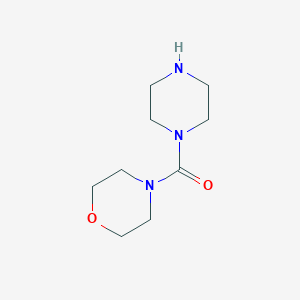
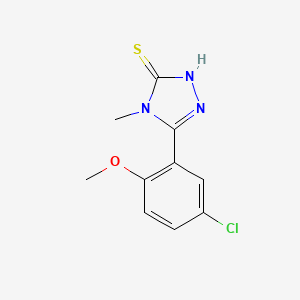
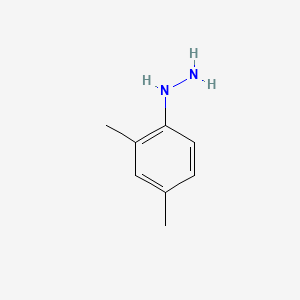
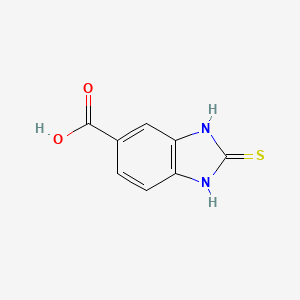
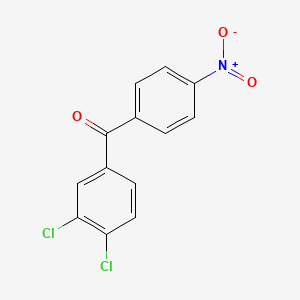
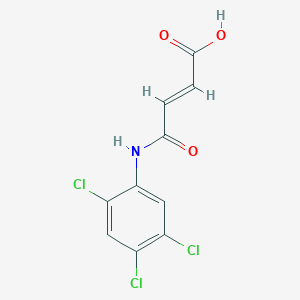
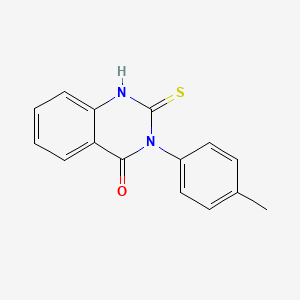
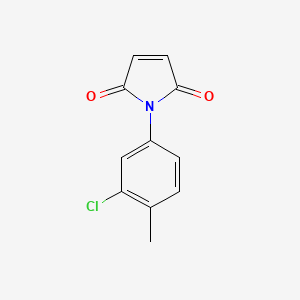
![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)
